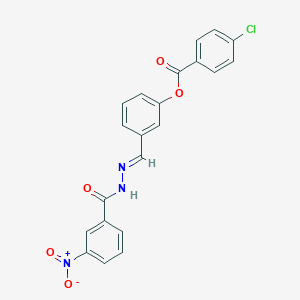![molecular formula C19H21FN2O4 B12043697 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)
9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluor-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]chinolin-6-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die ein Fluoratom, eine Hydroxygruppe und einen Tetrahydrofuran-Rest umfasst
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 9-Fluor-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]chinolin-6-carboxamid umfasst mehrere Schritte. Ein üblicher Ansatz besteht darin, mit dem entsprechenden Chinolin-Derivat zu beginnen, das einer Reihe von Reaktionen unterzogen wird, darunter Fluorierung, Hydroxylierung und die Einführung des Tetrahydrofuran-Restes. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die gewünschten Umwandlungen zu erreichen.
Industrielle Produktionsmethoden
In einer industriellen Umgebung würde die Produktion dieser Verbindung wahrscheinlich große Batchreaktoren umfassen, in denen die Reaktionen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren könnte auch untersucht werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
9-Fluor-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]chinolin-6-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Das Fluoratom kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Reaktionsbedingungen beinhalten oft spezifische Lösungsmittel, Temperaturen und pH-Werte, um die Reaktionsergebnisse zu optimieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel würde die Oxidation der Hydroxygruppe ein Keton ergeben, während die Reduktion der Carbonylgruppe einen Alkohol ergeben würde.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer Materialien.
Biologie
In der Biologie macht die potenzielle Bioaktivität der Verbindung sie zu einem Kandidaten für die Medikamentenentwicklung. Ihre Wechselwirkungen mit biologischen Zielmolekülen können untersucht werden, um ihren Wirkmechanismus und ihr therapeutisches Potenzial zu verstehen.
Medizin
In der Medizin könnte diese Verbindung auf ihr Potenzial als pharmazeutisches Mittel untersucht werden. Ihre einzigartige Struktur könnte Vorteile in Bezug auf Selektivität und Wirksamkeit gegen bestimmte Krankheiten bieten.
Industrie
In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. erhöhte Festigkeit, Flexibilität oder Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von 9-Fluor-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]chinolin-6-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Diese Zielmoleküle könnten Enzyme, Rezeptoren oder andere Proteine umfassen, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielmoleküle mit hoher Affinität zu binden, ihre Aktivität zu modulieren und zu den gewünschten therapeutischen Wirkungen zu führen.
Wirkmechanismus
The mechanism of action of 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Chinolin-Derivate, die strukturelle Merkmale wie das Fluoratom, die Hydroxygruppe oder den Tetrahydrofuran-Rest gemeinsam haben. Beispiele hierfür sind:
- 9-Fluor-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]chinolin-6-carbonsäure
- (S)-9-Fluor-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]chinolin-6-carbonsäurehydrochlorid
Einzigartigkeit
Was 9-Fluor-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]chinolin-6-carboxamid auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen und die daraus resultierenden chemischen Eigenschaften
Eigenschaften
Molekularformel |
C19H21FN2O4 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
7-fluoro-4-hydroxy-12-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H21FN2O4/c1-10-4-5-11-7-12(20)8-14-16(11)22(10)19(25)15(17(14)23)18(24)21-9-13-3-2-6-26-13/h7-8,10,13,23H,2-6,9H2,1H3,(H,21,24) |
InChI-Schlüssel |
GEFSRBGKUVJSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NCC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043614.png)





![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)





